![molecular formula C10H14BrNO2S B1277427 N-Butyl 3-bromobenzenesulfonamide CAS No. 871269-09-9](/img/structure/B1277427.png)
N-Butyl 3-bromobenzenesulfonamide
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Overview
Description
N-Butyl 3-bromobenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO2S . It is used as an intermediate in the preparation of benzamides, which are selective angiotensin II AT2 receptor agonists .
Molecular Structure Analysis
The molecular structure of N-Butyl 3-bromobenzenesulfonamide consists of a benzene ring attached to a sulfonamide group and a butyl group . The average molecular weight is approximately 213.297 Da .Physical And Chemical Properties Analysis
N-Butyl 3-bromobenzenesulfonamide is a liquid at ambient temperatures . It has a density of 1.3±0.1 g/cm3, a boiling point of 463.8±55.0 °C at 760 mmHg, and a flash point of 234.3±31.5 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds .Scientific Research Applications
Pharmaceutical Research
N-Butyl 3-bromobenzenesulfonamide serves as an intermediate in the synthesis of benzamides, which are compounds that have shown potential as selective angiotensin II AT2 receptor agonists . These receptors play a crucial role in cardiovascular health, and agonists can be used to treat hypertension and may have therapeutic potential in preventing heart failure.
Material Science
In material science, this compound can be used to modulate the nucleation and growth of materials during synthesis . Its properties may influence the pathways of chemical reactions, potentially leading to the development of new materials with unique characteristics.
Safety and Handling
Understanding the safety and handling of N-Butyl 3-bromobenzenesulfonamide is crucial for its application in research. It is known to cause skin and eye irritation and may cause respiratory irritation, so proper safety protocols must be followed when working with this compound .
Mechanism of Action
Target of Action
N-Butyl 3-bromobenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Mode of Action
It is known that sulfonamides typically act by inhibiting bacterial synthesis of folic acid, an essential precursor for nucleic acid synthesis
Biochemical Pathways
It is used as an intermediate in the preparation of benzamides, which are selective angiotensin ii at2 receptor agonists . This suggests that it may play a role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance.
Result of Action
As an intermediate in the synthesis of benzamides, it may contribute to the agonistic activity on the angiotensin II AT2 receptor , but the specific effects of this compound require further investigation.
Action Environment
It is known to be an oily, odorless, colorless liquid at ambient temperatures . It has a boiling point of 314 °C and slight solubility in water . These properties suggest that it may be stable under normal conditions of use and storage .
Safety and Hazards
N-Butyl 3-bromobenzenesulfonamide is considered stable under normal conditions of use. It should be stored in a dry, room temperature environment . Avoid contact with strong oxidizing agents and strong acids. Containers may burst if heated or pressurized . Ingestion or inhalation may cause central nervous system depression, with symptoms of headache, dizziness, lack of coordination, numbness, and/or confusion . Prolonged or repeated exposure may cause liver damage .
properties
IUPAC Name |
3-bromo-N-butylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-2-3-7-12-15(13,14)10-6-4-5-9(11)8-10/h4-6,8,12H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIGOOIJVWAXCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428434 |
Source
|
Record name | 3-Bromo-N-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
871269-09-9 |
Source
|
Record name | 3-Bromo-N-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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